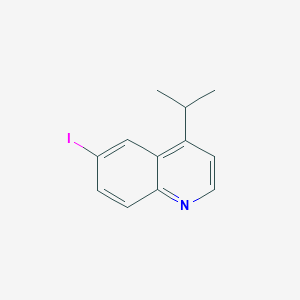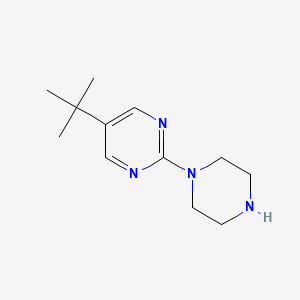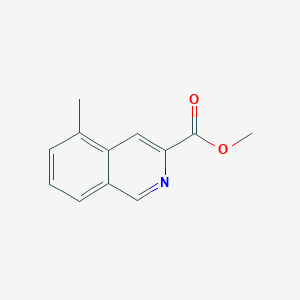
2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to the imidazole ring. The carbaldehyde group at the 5-position of the imidazole ring further defines its chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents.
Imidazole Formation: The substituted phenyl ring is then subjected to cyclization with appropriate reagents to form the imidazole ring.
Formylation: Finally, the imidazole derivative is formylated at the 5-position to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromo or fluoro groups.
Major Products Formed
Oxidation: 2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the imidazole ring and carbaldehyde group.
2-Bromo-4-fluoroacetophenone: Contains a bromo and fluoro substituent but has a different core structure.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar substituents but different functional groups and core structure.
Uniqueness
2-(4-Bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its imidazole ring, bromo and fluoro substituents, and the carbaldehyde group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H6BrFN2O |
|---|---|
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
Clé InChI |
KWOPRLWMUNETKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)

![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
![(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride](/img/structure/B13678806.png)

![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)



![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)


